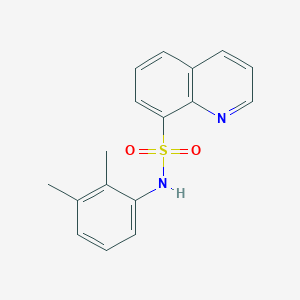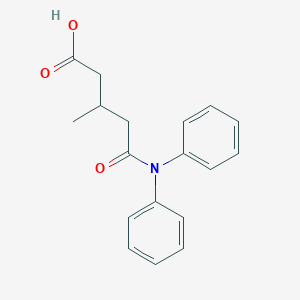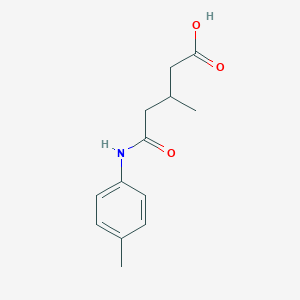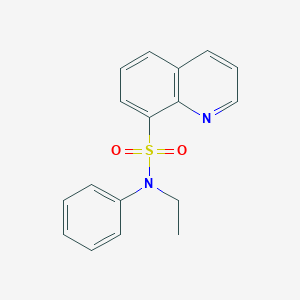
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a quinoline ring system, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1, and a sulfonamide group attached to the 8th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)quinoline-8-sulfonamide typically involves the reaction of 8-aminoquinoline with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 8-aminoquinoline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add 2,3-dimethylbenzenesulfonyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-dimethylphenyl)quinoline-8-sulfonamide
- N-(3,4-dimethylphenyl)-8-quinolinesulfonamide
- N-(3,5-dimethylphenyl)-8-quinolinesulfonamide
Uniqueness
This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group at the 8th position of the quinoline ring also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H16N2O2S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-3-9-15(13(12)2)19-22(20,21)16-10-4-7-14-8-5-11-18-17(14)16/h3-11,19H,1-2H3 |
InChI-Schlüssel |
UDJQGDDDOQDHFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

![5-[4-(benzyloxy)anilino]-5-oxopentanoic acid](/img/structure/B276985.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
